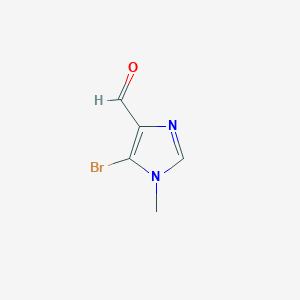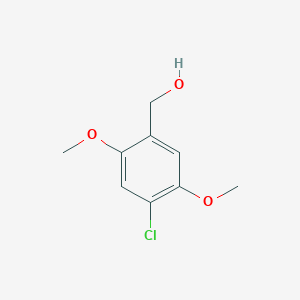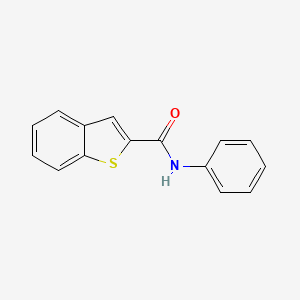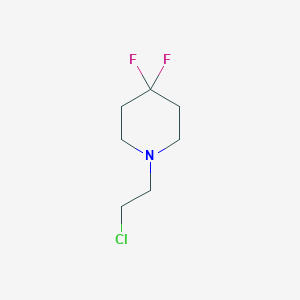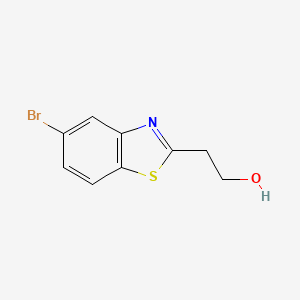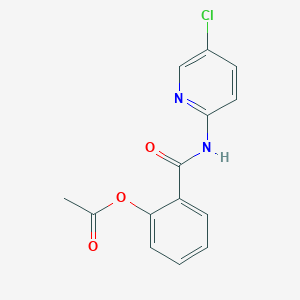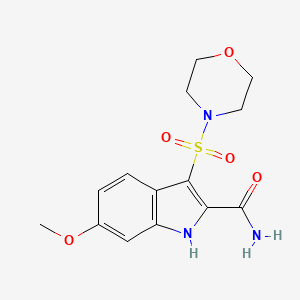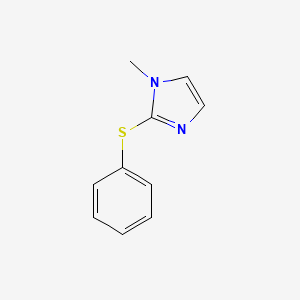
1-Methyl-2-(phenylthio)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(phenylthio)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a phenylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(phenylthio)-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding 1-methylimidazole.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the 4- and 5-positions, using reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-Methylimidazole.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-2-(phenylthio)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(phenylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phenylsulfanyl group can also interact with various biological targets, modulating their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
1-Methyl-2-(phenylthio)-1H-imidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactivity and applications.
2-Phenylimidazole: Lacks the methyl group at the 1-position, which can affect its binding properties and reactivity.
1-Methyl-2-(methylthio)imidazole: Similar structure but with a methylthio group instead of phenylsulfanyl, leading to different chemical and biological properties.
Properties
CAS No. |
79487-95-9 |
|---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-methyl-2-phenylsulfanylimidazole |
InChI |
InChI=1S/C10H10N2S/c1-12-8-7-11-10(12)13-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
ORCWXWOSEJBVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


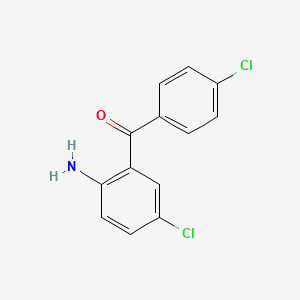
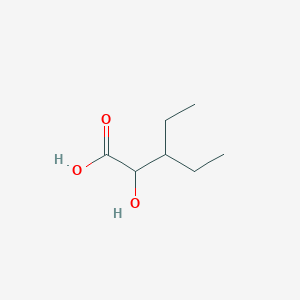
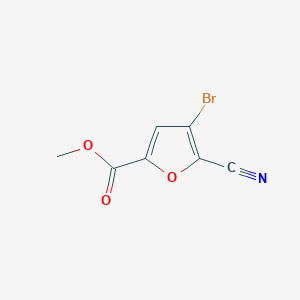
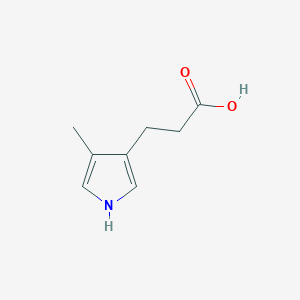

![Furo[2,3-c]pyridine, 4,5,6,7-tetrahydro-6-methyl-](/img/structure/B8764330.png)
![2,4-Dichloro-7-(2,4-difluorophenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B8764331.png)
